![molecular formula C13H19NO4 B2956349 3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopentyl]prop-2-ynoic acid CAS No. 2305255-33-6](/img/structure/B2956349.png)
3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopentyl]prop-2-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopentyl]prop-2-ynoic acid is a compound that is commonly known as telcagepant. It is a small molecule antagonist of calcitonin gene-related peptide (CGRP) receptor, which is a promising therapeutic target for the treatment of migraine. Telcagepant has been extensively studied for its potential as a migraine treatment, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as future directions are of great interest to researchers in the field.
Applications De Recherche Scientifique
Synthesis Techniques and Chemical Transformations
Efficient Synthesis Methods : Research into efficient synthesis methods for complex organic compounds is crucial for advancing chemical science. For example, the work by Trifunović et al. (2010) on the synthesis of N-substituted 1,3-oxazinan-2-ones presents an efficient, one-pot reaction method that could inform approaches to synthesizing similarly complex molecules (Trifunović et al., 2010).
Host-Guest Chemistry : The study of host-guest complexation, as explored by Kean et al. (1999), provides insights into how complex molecules interact with each other. This research can inform the development of novel drug delivery systems or materials science applications (Kean et al., 1999).
Chemical Rearrangements : The work on sulfuric acid-promoted rearrangement of 3-(N-acylamino)-substituted caran-4-one oximes by Agafontsev and Tkachev (2005) highlights the potential for chemical rearrangements in synthesizing novel compounds. Such research can be foundational for understanding the reactivity and transformation possibilities of complex organic molecules (Agafontsev & Tkachev, 2005).
Potential Applications in Material Science and Drug Development
Catalysis and Reaction Innovation : Studies like those by Bacchi et al. (2002) on palladium-catalyzed oxidative carbonylation demonstrate the importance of catalysis in organic synthesis. Such techniques could be applicable in creating building blocks for pharmaceuticals or materials (Bacchi et al., 2002).
Ring-Opening Reactions : The research on Lewis acid-catalyzed ring-opening of activated cyclopropanes by Lifchits and Charette (2008) offers insights into making complex organic molecules more accessible. This approach could be useful in synthesizing cyclic compounds with potential biological activity (Lifchits & Charette, 2008).
Propriétés
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]prop-2-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-12(2,3)18-11(17)14-13(7-4-5-8-13)9-6-10(15)16/h4-5,7-8H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXDHEQEEPVQEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)C#CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

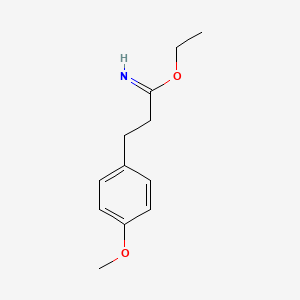
![4-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid](/img/structure/B2956269.png)
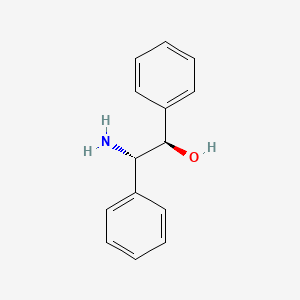
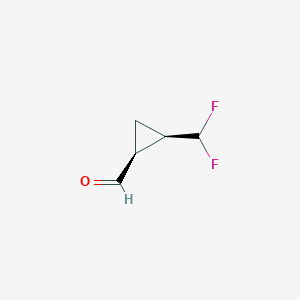
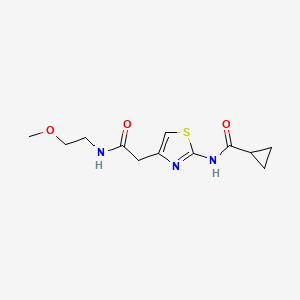
![N-({[2,2'-bifuran]-5-yl}methyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2956275.png)

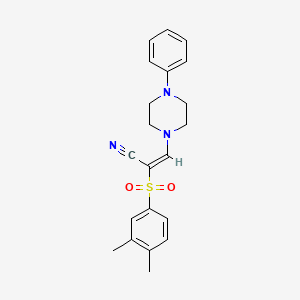
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B2956279.png)

![1-(2,4-dichlorophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2956281.png)
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2956282.png)
![N-(2-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2956285.png)
![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-chlorobenzyl)acetamide](/img/structure/B2956289.png)